

Application Notes and Protocols for the Total Synthesis of Leustroductsin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leustroductsin B*

Cat. No.: B1674842

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These application notes provide a detailed overview of the prominent strategies and routes developed for the total synthesis of **Leustroductsin B**, a natural product with significant biological activities. The information compiled herein is intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This document outlines three distinct and successful total syntheses, offering insights into the strategic disconnection approaches, key chemical transformations, and overall efficiencies of the routes developed by the research groups of Trost, Fukuyama, and Miyashita.

Introduction to Leustroductsin B

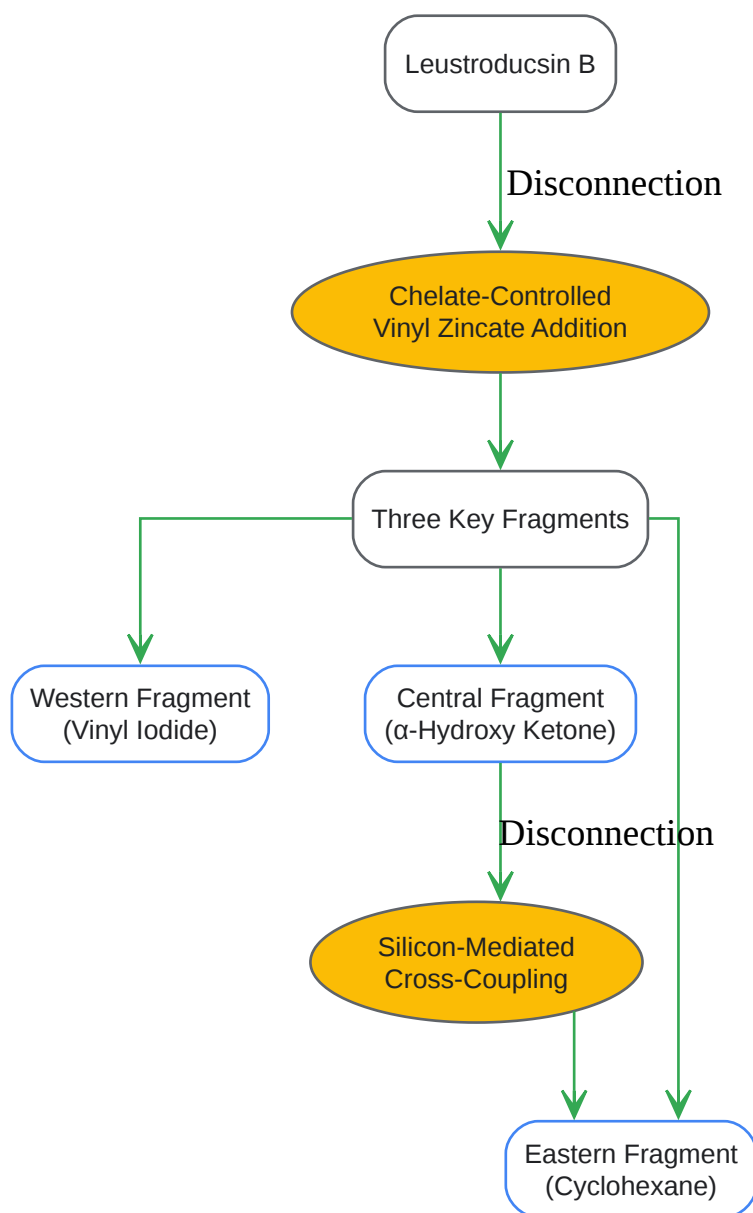
Leustroductsin B is a member of the phoslactomycin family of natural products, characterized by a complex polyketide backbone featuring multiple stereocenters, a six-membered α,β -unsaturated lactone, a phosphate ester, and a cyclohexane moiety. Its potent biological activities, including the induction of granulocyte colony-stimulating factor (G-CSF) production, make it an attractive target for total synthesis. The chemical complexity of **Leustroductsin B** has inspired the development of elegant and innovative synthetic strategies. This document details three such approaches, providing both a high-level strategic overview and practical, detailed experimental protocols for key reactions.

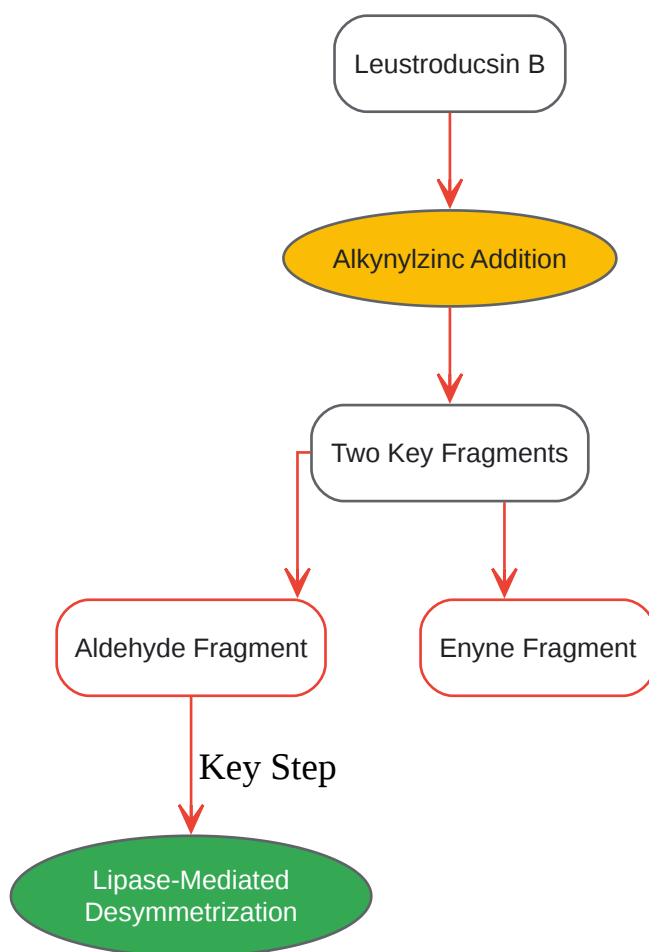
Strategy 1: The Trost Convergent Three-Component Synthesis

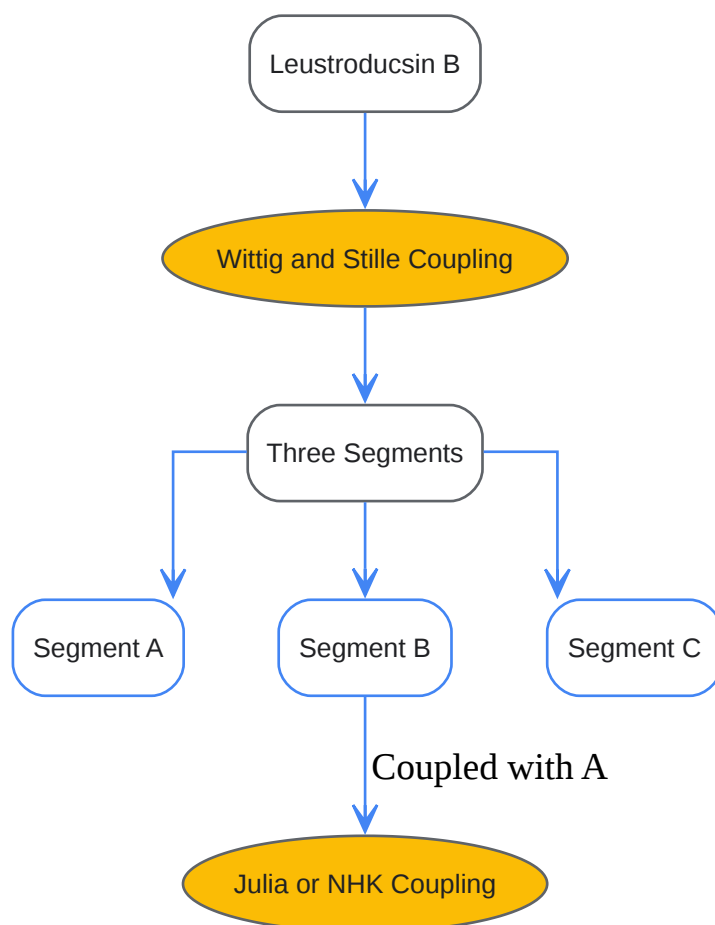
Professor Barry M. Trost's group at Stanford University developed a highly convergent total synthesis of **Leustroductsin B**, which stands out for its efficiency and strategic bond disconnections. The synthesis was achieved in a longest linear sequence of 17 steps and a total of 39 steps.^[1] The retrosynthetic analysis reveals a disconnection into three main fragments of similar complexity, which are then coupled using powerful and stereoselective chemical transformations.

Retrosynthetic Analysis (Trost)

The Trost strategy is predicated on a convergent assembly of three key building blocks: a western fragment (vinyl iodide), a central fragment (α -hydroxy ketone), and an eastern fragment (a functionalized cyclohexane).







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References

- 1. A Highly Convergent Total Synthesis of Leustroducsin B - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis of Leustroducsin B]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674842#total-synthesis-of-leustroducsin-b-strategies-and-routes\]](https://www.benchchem.com/product/b1674842#total-synthesis-of-leustroducsin-b-strategies-and-routes)

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